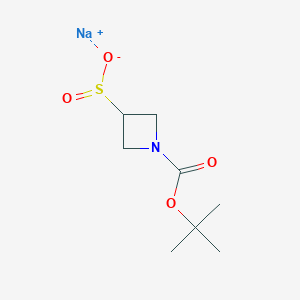

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate

CAS No.: 1622013-57-3

Cat. No.: VC7112274

Molecular Formula: C8H14NNaO4S

Molecular Weight: 243.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1622013-57-3 |

|---|---|

| Molecular Formula | C8H14NNaO4S |

| Molecular Weight | 243.25 |

| IUPAC Name | sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate |

| Standard InChI | InChI=1S/C8H15NO4S.Na/c1-8(2,3)13-7(10)9-4-6(5-9)14(11)12;/h6H,4-5H2,1-3H3,(H,11,12);/q;+1/p-1 |

| Standard InChI Key | KYPHAOQWDKDUAC-UHFFFAOYSA-M |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+] |

Introduction

Structural Characteristics and Molecular Properties

Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate possesses the molecular formula C₈H₁₄NNaO₄S and a molecular weight of 243.25 g/mol. Its IUPAC name, sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate, reflects the integration of three key structural motifs:

-

Azetidine ring: A four-membered saturated heterocycle containing one nitrogen atom, conferring ring strain that enhances reactivity in nucleophilic substitutions .

-

Boc group: The tert-butoxycarbonyl moiety protects the azetidine nitrogen, enabling selective functionalization at the sulfinate group during multi-step syntheses .

-

Sulfinate anion: The sodium sulfinate (R-SO₂⁻Na⁺) acts as a nucleophile in coupling reactions, facilitating the formation of sulfones or sulfonamides under mild conditions .

The compound’s SMILES notation (CC(C)(C)OC(=O)N1CC(C1)S(=O)[O-].[Na+]) and InChIKey (KYPHAOQWDKDUAC-UHFFFAOYSA-M) provide unambiguous representations of its connectivity and stereoelectronic features.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS No. | 1622013-57-3 | |

| Molecular Formula | C₈H₁₄NNaO₄S | |

| Molecular Weight | 243.25 g/mol | |

| IUPAC Name | Sodium;1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-sulfinate | |

| Solubility | Not publicly available |

Synthesis and Purification

The synthesis of Sodium 1-(tert-butoxycarbonyl)azetidine-3-sulfinate involves a two-step protocol starting from tert-butyl 3-(pyridin-2-ylsulfonyl)azetidine-1-carboxylate (2a) :

-

Reductive Cleavage of Pyridylsulfonyl Group:

-

Reagents: Sodium hydride (NaH) and sodium ethanethiolate (NaSEt) in tetrahydrofuran (THF).

-

Mechanism: The pyridylsulfonyl group is reductively cleaved via a radical intermediate, yielding the sulfinate anion.

-

Reaction Time: Conducted at room temperature until completion (monitored by TLC).

-

-

Workup and Isolation:

Key Synthetic Considerations:

-

The Boc group remains intact under these conditions, ensuring compatibility with subsequent functionalizations .

-

Alternative routes employing enzymatic or asymmetric catalytic methods for sulfinate synthesis have been explored but are less commonly applied to azetidine derivatives .

Reactivity and Applications

Nucleophilic Sulfinate Coupling

The sulfinate anion participates in Ullmann-type couplings with aryl halides or indoles to form sulfones, a reaction leveraged in pharmaceutical intermediate synthesis . For example:

-

Indole Functionalization: Reaction with 5-methyl-1H-indole-2-carboxylate under Pd catalysis yields tert-butyl 3-((5-methyl-1H-indol-2-yl)sulfonyl)azetidine-1-carboxylate (4d) in 91% yield .

Asymmetric Synthesis

Chiral sulfinates, including Boc-protected variants, are pivotal in Ellman’s sulfinamide methodology for enantioselective amine synthesis :

-

Imine Formation: The sulfinate serves as a precursor to tert-butanesulfinamide (52), which condenses with aldehydes/ketones to generate N-sulfinylimines.

-

Grignard Additions: Stereoselective addition to these imines produces enantioenriched amines after acidic cleavage (e.g., branched amines with >90% ee) .

Table 2: Representative Applications

| Application | Substrate | Product | Yield (%) | ee (%) | Source |

|---|---|---|---|---|---|

| Indole Coupling | 5-Methyl-1H-indole | Azetidine-sulfonyl indole | 91 | N/A | |

| Asymmetric Amine Synthesis | Benzaldehyde | (R)-1-Phenylethylamine | 85 | 96 |

Future Directions

-

Catalytic Asymmetric Sulfination: Developing transition-metal or organocatalytic systems to access non-racemic sulfinates directly .

-

Bioconjugation: Exploring sulfinate-mediated protein labeling via radical thiol-ene reactions.

-

Solid-Phase Synthesis: Immobilizing Boc-azetidine sulfinate on resins for combinatorial library generation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume